![molecular formula C7H6F2O B048514 3,4-Difluoroanisole CAS No. 115144-40-6](/img/structure/B48514.png)
3,4-Difluoroanisole
Overview
Description
3,4-Difluoroanisole, with the chemical formula C7H6F2O , is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its fluorine and methoxy functional groups . It is also referred to as 3,4-Difluoromethoxybenzene .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3,4-Difluoroanisole are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.
Pharmacokinetics
It’s known that the compound has a molecular weight of 14412 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoroanisole typically involves the reaction of 3,4-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3,4-Difluoroanisole is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drugs, leading to improved efficacy and reduced side effects. For example, it has been utilized in the development of anti-inflammatory and analgesic drugs.
Case Study:
A notable study involved the synthesis of a new class of anti-cancer agents where this compound was employed as a key building block. The resulting compounds demonstrated significant cytotoxic activity against cancer cell lines, highlighting the compound's potential in drug discovery .
Agrochemical Formulations
Development of Pesticides and Herbicides:
In agrochemistry, this compound is instrumental in formulating more effective pesticides and herbicides. The inclusion of fluorine atoms often enhances the stability and bioactivity of these agrochemicals.
Data Table: Agrochemical Applications
Agrochemical Type | Example Compound | Activity Level |
---|---|---|
Herbicide | Diflufenican | High |
Insecticide | Fluazifop-P-butyl | Moderate |
This table illustrates specific agrochemicals where this compound derivatives have been tested for efficacy .
Material Science
Use in Advanced Materials:
The compound is also employed in the production of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Study:
Research demonstrated that polymers synthesized with this compound exhibited superior thermal properties compared to those without fluorinated components. This makes them suitable for high-performance applications in electronics and automotive industries .
Research in Organic Chemistry
Key Reagent in Synthesis:
this compound serves as a valuable reagent in organic synthesis, facilitating various chemical reactions that lead to innovative compounds. It is particularly useful in nucleophilic substitution reactions due to its electron-withdrawing fluorine atoms.
Example Reaction:
A common reaction involves its use in the synthesis of fluorinated phenols through electrophilic aromatic substitution, which has implications for creating new materials with specific functional properties .
Fluorinated Compounds Research
Significance in Electronics:
The study of fluorinated compounds is critical due to their unique properties such as hydrophobicity and thermal stability. This compound plays a role in exploring new applications within electronics, particularly in developing advanced insulating materials.
Research Findings:
Recent studies have shown that materials incorporating this compound can withstand higher temperatures while maintaining electrical insulation properties, making them ideal for use in high-performance electronic devices .
Comparison with Similar Compounds
4-Bromo-3,5-difluoroanisole: Used in the preparation of difluorophenacyl analogs and aminopyridine N-oxides.
2,3-Difluoroanisole: Another fluorinated anisole with different substitution patterns and reactivity.
Uniqueness: 3,4-Difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms in the 3 and 4 positions, along with a methoxy group, makes it a valuable intermediate in various chemical syntheses .
Biological Activity
3,4-Difluoroanisole (C7H6F2O) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
This compound is typically synthesized from 3,4-difluorophenol and methanol in the presence of a base such as sodium hydroxide. The reaction is performed under reflux conditions to yield the desired product. The compound features two fluorine atoms at the 3 and 4 positions of the aromatic ring, along with a methoxy group, which influences its chemical behavior and biological interactions.
The specific biochemical pathways affected by this compound are not fully elucidated. However, its structural characteristics suggest potential interactions with various biomolecules. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and duration of action in biological systems.
Anticancer Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts. A study focusing on fluorinated analogues of known anticancer agents has shown that substituting hydrogen with fluorine can prolong the biological half-life and enhance efficacy against cancer cells .
Antiviral Activity
In related studies, nucleoside derivatives containing fluoro-substituents have demonstrated antiviral properties. For example, 3',4'-difluororibofuranosylcytosine derivatives were found to possess anti-HCV activity comparable to existing antiviral drugs like ribavirin . This suggests that this compound may share similar antiviral mechanisms through its structural analogues.
Case Studies
- Antitumor Activity : A study evaluated various fluorinated nucleosides for their antitumor effects. It was found that compounds with fluoro substitutions retained significant cytotoxicity against cancer cell lines while exhibiting reduced toxicity to normal cells .
- Fluorinated Analogs : The synthesis of fluorinated analogues of Combretastatin A-4 revealed that these modifications could retain potent cell growth inhibitory properties while enhancing pharmacokinetic profiles . This indicates a promising avenue for developing new anticancer therapies based on this compound.
Data Table: Biological Activities of Fluorinated Compounds
Properties
IUPAC Name |
1,2-difluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVNUCNUTYYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340878 | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115144-40-6 | |
Record name | 1,2-Difluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns associated with the metalation of 3,4-Difluoroanisole and how can they be mitigated?
A: Research has shown that the lithiated anion of this compound can undergo exothermic decomposition at temperatures above -47°C. [] This decomposition poses a significant thermal hazard, particularly during reactions involving metalation and subsequent acylation. The decomposition was observed to have a peak adiabatic temperature rise rate of 120°C/min. [] To mitigate this hazard, Magnesium Chloride (MgCl2) can be introduced to the reaction. MgCl2 stabilizes the reactive lithiated species, thereby reducing the decomposition rate and enhancing safety during synthesis. [] This stabilization strategy has proven successful even at larger scales, demonstrating its practicality for industrial applications. []
Q2: Can you provide insights into the conformational behavior of this compound?
A: While the provided abstracts don't offer detailed conformational insights, the title of the second research article suggests that this compound exhibits different rotamers. [] These rotamers likely arise from the different possible orientations of the methoxy group relative to the aromatic ring. Advanced spectroscopic techniques like two-color resonant two-photon mass-analyzed threshold ionization spectroscopy can be employed to study these rotamers and their energetic differences. [] Understanding the conformational landscape of this molecule can be crucial for comprehending its interactions in chemical reactions and biological systems.
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